molecular formula C10H9F3O2 B130070 4'-Methoxy-3'-(trifluoromethyl)acetophenone CAS No. 149105-10-2

4'-Methoxy-3'-(trifluoromethyl)acetophenone

Cat. No. B130070
M. Wt: 218.17 g/mol
InChI Key: ABUSWLOUSQWWLA-UHFFFAOYSA-N
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Description

4'-Methoxy-3'-(trifluoromethyl)acetophenone is a chemical compound that belongs to the family of acetophenones, which are characterized by an acetyl group attached to a phenyl ring. This particular compound is modified with a methoxy group at the para position and a trifluoromethyl group at the meta position relative to the acetyl group. Acetophenones are important intermediates in organic synthesis and pharmaceuticals due to their versatile reactivity and structural motifs.

Synthesis Analysis

The synthesis of related acetophenone derivatives often involves Friedel-Crafts acylation, cross-coupling reactions, or condensation reactions. For instance, the synthesis of 4-(2',4'-difluorophenyl)acetophenone was achieved through a Suzuki cross-coupling reaction, yielding a high purity product . Similarly, 4-ethoxy-2,3-difluoroacetophenone was synthesized via a Friedel-Crafts reaction, indicating that such methodologies could potentially be adapted for the synthesis of 4'-Methoxy-3'-(trifluoromethyl)acetophenone . Moreover, the synthesis of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives suggests that trifluoromethyl and methoxy groups can be incorporated into acetophenone structures under reflux conditions .

Molecular Structure Analysis

The molecular structure of acetophenone derivatives can be elucidated using spectroscopic methods such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy. For example, the structural study of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone utilized IR and Raman spectroscopies, combined with Density Functional Theory (DFT) calculations, to determine the stable conformers and vibrational properties of the compound . These techniques could be applied to analyze the molecular structure of 4'-Methoxy-3'-(trifluoromethyl)acetophenone, providing insights into its electronic and vibrational characteristics.

Chemical Reactions Analysis

Acetophenone derivatives can undergo a variety of chemical reactions, including cyclocondensation and nucleophilic substitution. For instance, 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones reacted with urea in the presence of hydrochloric acid to yield a series of pyrimidinones . This demonstrates the reactivity of the trifluoromethyl and methoxy substituted acetophenones under acidic conditions. Additionally, the reactivity of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester in various reactions, including thermal cyclization and hydrolysis, suggests that 4'-Methoxy-3'-(trifluoromethyl)acetophenone could also participate in similar transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetophenone derivatives can be influenced by their substituents. For example, the presence of electron-donating methoxy groups and electron-withdrawing trifluoromethyl groups can affect the compound's boiling point, solubility, and reactivity. The determination of content and purity of related compounds, such as 4-Methoxy-α-[(3-methoxyphenyl)thio]acetophenone, by R-HPLC indicates that chromatographic techniques are useful for assessing the physical properties of these molecules . Furthermore, the study of 2-hydroxy-4-methoxyacetophenone provided detailed information on its structural parameters, thermodynamic properties, and vibrational frequencies, which could be relevant for understanding the properties of 4'-Methoxy-3'-(trifluoromethyl)acetophenone .

Scientific Research Applications

Corrosion Inhibition

4'-Methoxy-3'-(trifluoromethyl)acetophenone, as a derivative of acetophenone, has been explored for its potential in corrosion inhibition. Research on triazole derivatives of acetophenone demonstrated their effectiveness in preventing mild steel corrosion in acid media. This includes the evaluation of inhibition efficiencies through weight loss and electrochemical techniques, highlighting the relation between molecular structure and inhibition efficiency (Li, He, Pei, & Hou, 2007).

Crystallography and Molecular Interactions

In the field of crystallography, derivatives of acetophenone, including those similar to 4'-Methoxy-3'-(trifluoromethyl)acetophenone, have been studied to understand their intermolecular interactions. Investigations using X-ray powder diffraction, alongside detailed analysis of Hirshfeld surfaces and 2D-fingerprint plots, offer insights into the nature of these interactions (Chattopadhyay et al., 2012).

Synthesis of Pyrimidinones

The compound has been used in the synthesis of novel pyrimidinones. This involves the reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea, showcasing its role in creating complex organic structures (Bonacorso et al., 2003).

Adsorption Studies

Adsorption behaviors of acetophenones, including derivatives similar to 4'-Methoxy-3'-(trifluoromethyl)acetophenone, on different surfaces like niobic acid and titania have been studied extensively. These studies help in understanding the interaction of such compounds with various substrates, which is crucial in catalysis and surface chemistry (Ahmad, Anderson, Dines, & Rochester, 1998, 1999).

Safety And Hazards

The compound is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6(14)7-3-4-9(15-2)8(5-7)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUSWLOUSQWWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379500
Record name 1-[4-Methoxy-3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methoxy-3'-(trifluoromethyl)acetophenone

CAS RN

149105-10-2
Record name 1-[4-Methoxy-3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Methoxy-3'-(trifluoromethyl)acetophenone
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 4′-fluoro-3′-trifluoromethylacetophenone (25.0 g) in N,N-dimethylformamide (70 ml) was added under ice-cooling sodium methoxide (7.21 g), and the mixture was stirred under ice-cooling for 2 hr and further at room temperature for 1 hr. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give the object product (24.3 g) as a brown solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
7.21 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution 1-methoxy-2-(trifluoromethyl)benzene (3.52 g) was dissolved in glacial acetic acid (30 ml) and treated with boron trifluoride acetic acid complex (30 ml) and the resulting solution maintained at 55° for 48 hours. The solution was poured into dilute hydrochloric acid (100 ml) and ice (100 g) added and the mixture extracted with chloroform (2×200 ml). The combined organic extracts were washed with sodium bicarbonate solution (3×100 ml), then water (100 ml), dried and evaporated to dryness to give an oily black solid. This was chromatographed on silica (40 g) eluting with ether:light petroleum (bp.60°-80°) (1:4) to give a solid which was crystallised from light petroleum (bp.60°-80°) to give the title compound (0.3 g), m.p.56°-57°
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.